1-Cyclopropyl-2-(4-fluorophenyl)ethanone
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Overview
Description
1-Cyclopropyl-2-(4-fluorophenyl)ethanone is an organic compound characterized by a cyclopropyl group attached to a 4-fluorophenyl ethanone structure
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, it could bind to the active sites of the target proteins, leading to changes in their conformation and function .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A related compound, prasugrel, undergoes rapid deesterification to form a metabolite, which is then transformed by cytochrome p450 (p450) into an active metabolite . This process might provide some insights into the potential pharmacokinetics of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorophenylacetic acid with cyclopropane carbonyl chloride. The process includes the following steps:
Reaction of 4-fluorophenylacetic acid with cyclopropane carbonyl chloride: This step involves the formation of the cyclopropyl-2-(4-fluorophenyl)ethanone intermediate.
Halogenation: The intermediate undergoes halogenation using a bromination reagent to yield the final product.
Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. The reaction conditions are typically mild, and the raw materials are readily available, making the process suitable for large-scale production .
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-2-(4-fluorophenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-fluorophenyl)ethanone can be compared with similar compounds such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethanone: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: This compound is another intermediate used in the synthesis of antiplatelet agents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSQEGGMZUPCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603346 |
Source
|
Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071842-61-9 |
Source
|
Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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